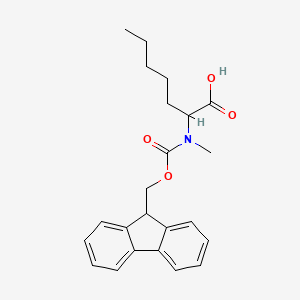
(R)-2-(N-Fmoc-N-methyl-amino)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico es un compuesto sintético comúnmente utilizado en la síntesis de péptidos. El compuesto presenta una estructura de ácido heptanoico con un grupo protector N-Fmoc (9-fluorenilmetoxocarbonilo) y un grupo amino metilado. Esta estructura lo convierte en un valioso bloque de construcción en la síntesis de péptidos y proteínas complejos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico típicamente implica los siguientes pasos:
Protección del grupo amino: El grupo amino del ácido heptanoico se protege primero utilizando el grupo Fmoc. Esto se logra haciendo reaccionar el aminoácido con Fmoc-Cl (cloruro de 9-fluorenilmetoxocarbonilo) en presencia de una base como la trietilamina.
Metilación: El grupo amino protegido se metila luego utilizando un agente metilante como el yoduro de metilo en presencia de una base.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para obtener ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico de alta pureza.
Métodos de producción industrial
La producción industrial del ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Reactores a granel: Se utilizan reactores a gran escala para llevar a cabo las reacciones de protección y metilación.
Sistemas de purificación automatizados: La purificación industrial suele ser automatizada, utilizando cromatografía líquida de alto rendimiento (HPLC) para una separación y purificación eficiente del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico experimenta varios tipos de reacciones químicas, que incluyen:
Desprotección: El grupo Fmoc se puede eliminar utilizando una base como la piperidina, revelando el grupo amino libre.
Reacciones de acoplamiento: El grupo amino libre puede participar en reacciones de acoplamiento de péptidos con grupos carboxilo de otros aminoácidos o péptidos, formando enlaces peptídicos.
Reacciones de sustitución: El grupo amino metilado puede sufrir reacciones de sustitución en condiciones específicas.
Reactivos y condiciones comunes
Desprotección: La piperidina en dimetilformamida (DMF) se usa comúnmente para la desprotección de Fmoc.
Acoplamiento: Reactivos como HATU (1-[bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato) y DIPEA (N,N-diisopropiletilamina) se utilizan para el acoplamiento de péptidos.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos principales formados
Péptidos: Los productos primarios formados a partir de reacciones de acoplamiento son péptidos y proteínas con secuencias específicas.
Aminoácido desprotegido: Las reacciones de desprotección producen el aminoácido libre, que se puede modificar aún más o utilizar en reacciones posteriores.
Aplicaciones Científicas De Investigación
El ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas complejos, facilitando el estudio de la estructura y función de las proteínas.
Biología: El compuesto se utiliza en el desarrollo de fármacos y biomoléculas basados en péptidos, ayudando a comprender los procesos biológicos.
Medicina: Juega un papel en la síntesis de péptidos y proteínas terapéuticos, contribuyendo al desarrollo de nuevos tratamientos para diversas enfermedades.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico implica principalmente su función como bloque de construcción en la síntesis de péptidos. El grupo Fmoc protege el grupo amino durante la síntesis, evitando reacciones no deseadas. Tras la desprotección, el grupo amino libre puede participar en reacciones de acoplamiento de péptidos, formando enlaces peptídicos con otros aminoácidos. Esto permite el ensamblaje secuencial de péptidos y proteínas con secuencias y funciones específicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (R)-2-(N-Fmoc-amino)heptanoico: Estructura similar pero sin el grupo metilo en el grupo amino.
Ácido (R)-2-(N-Boc-N-metil-amino)heptanoico: Utiliza un grupo protector Boc (terc-butoxicarbonilo) en lugar de Fmoc.
Ácido (R)-2-(N-Fmoc-N-metil-amino)hexanoico: Estructura similar pero con un esqueleto de ácido hexanoico en lugar de ácido heptanoico.
Singularidad
El ácido (R)-2-(N-Fmoc-N-metil-amino)heptanoico es único debido a su combinación específica del grupo protector Fmoc y el grupo amino metilado. Esta combinación proporciona estabilidad durante la síntesis y permite reacciones de desprotección y acoplamiento selectivas, lo que lo convierte en una herramienta valiosa en la síntesis de péptidos.
Propiedades
Fórmula molecular |
C23H27NO4 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26) |
Clave InChI |
KICHBTZTXCWVCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



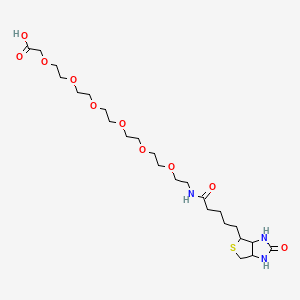
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)

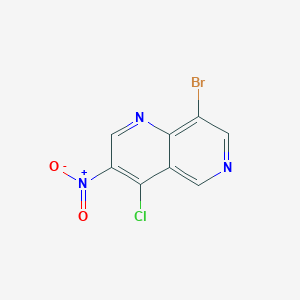
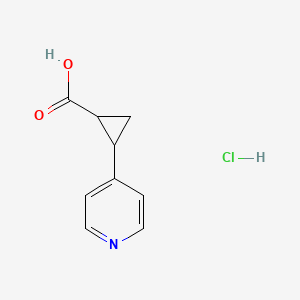
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)
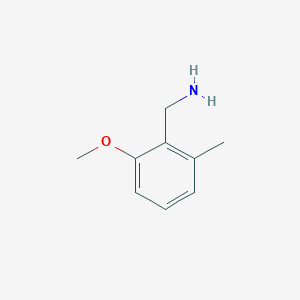

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)

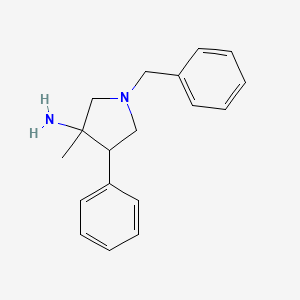
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)
